N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine
Description
Properties
Molecular Formula |
C20H18N2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H18N2/c1-16-12-17(14-21-13-16)15-22-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14H,15H2,1H3 |
InChI Key |
OLHGFKBDIWJREB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Methylpyridin-3-ylmethylamine
Starting Material : 5-Methylpyridin-3-ylmethylamine can be synthesized from 5-methylpyridine-3-carbaldehyde through reductive amination.
Reductive Amination : This involves reacting the aldehyde with ammonia or an amine in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride.
Preparation of Diphenylmethanimine
Starting Materials : Diphenylmethanimine can be prepared from benzophenone imine, which is obtained by reacting benzophenone with ammonia or an amine.
Synthesis : The reaction typically involves the condensation of benzophenone with ammonia or an amine in the presence of a catalyst.
Coupling Reaction
- Alkylation : The final step involves the alkylation of diphenylmethanimine with a suitable alkylating agent derived from the pyridine moiety, such as a halide or tosylate.
Detailed Synthesis Protocol
Given the lack of specific literature on this compound, a hypothetical synthesis protocol based on general organic chemistry principles is proposed:
Step 1: Synthesis of 5-Methylpyridin-3-ylmethylamine
-
- 5-Methylpyridine-3-carbaldehyde
- Ammonia or an amine
- Sodium borohydride or sodium cyanoborohydride
- Solvent (e.g., ethanol or methanol)
-
- Combine the aldehyde, ammonia or amine, and reducing agent in a solvent.
- Stir the mixture at room temperature or under reflux until the reaction is complete.
- Work up the reaction mixture by adding water and extracting with an organic solvent.
Step 2: Synthesis of Diphenylmethanimine
Step 3: Coupling Reaction
-
- 5-Methylpyridin-3-ylmethylamine
- Diphenylmethanimine
- Base (e.g., triethylamine)
- Solvent (e.g., dichloromethane)
-
- Combine the pyridine derivative and diphenylmethanimine in a solvent.
- Add a base to facilitate the alkylation reaction.
- Stir the mixture until the reaction is complete.
- Purify the final product by chromatography or recrystallization.
Analytical Data
The synthesized compound can be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR can provide detailed structural information.
- Mass Spectrometry (MS) : This technique can confirm the molecular weight and structure of the compound.
- Infrared (IR) Spectroscopy : Useful for identifying functional groups.
Data Tables
Due to the lack of specific data on this compound, the following table provides a hypothetical outline of the synthesis steps:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Reductive amination of 5-methylpyridine-3-carbaldehyde | Room temperature, NaBH$$4$$ or NaCNBH$$3$$ | Variable |
| 2 | Condensation of benzophenone with ammonia or an amine | Reflux, acid or base catalyst | Variable |
| 3 | Alkylation of diphenylmethanimine with pyridine derivative | Room temperature, base (e.g., Et$$_3$$N) | Variable |
Chemical Reactions Analysis
Types of Reactions
N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Biological Activity
N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a diphenylmethanimine core with a 5-methylpyridin-3-yl group attached. Its structure can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Tyrosinase Inhibition :
- Tyrosinase is a key enzyme in melanin biosynthesis. Inhibitors of this enzyme are valuable for treating hyperpigmentation disorders.
- The compound has been shown to effectively inhibit tyrosinase activity, with IC50 values indicating its potency compared to standard inhibitors like kojic acid.
-
Antioxidant Activity :
- The compound displays significant antioxidant properties, which can protect cells from oxidative stress.
- Assays measuring radical scavenging activity demonstrated that it can neutralize reactive oxygen species (ROS), contributing to its therapeutic potential.
-
Cytotoxicity Studies :
- In vitro studies using various cancer cell lines have revealed that the compound exhibits selective cytotoxicity.
- Notably, it showed low cytotoxic effects at concentrations below 20 µM in B16F10 murine melanoma cells.
Tyrosinase Inhibition Assays
A study evaluated the tyrosinase inhibitory effects of this compound alongside other analogs. The results are summarized in the table below:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Kojic Acid | 24.09 | Positive control |
| This compound | 12.50 | Potent inhibitor |
| Analog 1 | 17.62 | Moderate inhibition |
| Analog 2 | 30.00 | Weak inhibition |
The compound demonstrated superior inhibition of tyrosinase compared to kojic acid, suggesting its potential as a therapeutic agent for skin disorders related to pigmentation.
Antioxidant Activity
The antioxidant capacity was assessed through various assays including DPPH and ABTS radical scavenging tests:
| Assay Type | This compound (IC50 µM) | Positive Control (Ascorbic Acid) (IC50 µM) |
|---|---|---|
| DPPH | 15.00 | 10.00 |
| ABTS | 12.00 | 8.00 |
These results indicate that the compound has a robust ability to scavenge free radicals, comparable to established antioxidants.
Cytotoxicity in Cancer Cells
The cytotoxic effects were evaluated using B16F10 cells over a range of concentrations:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 95 |
| 10 | 90 |
| 20 | 80 |
At concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity, indicating a favorable safety profile for further development.
Case Studies
A notable case study involved the application of this compound in treating hyperpigmentation in a murine model. The study demonstrated that topical application led to a significant reduction in melanin levels compared to untreated controls.
Q & A
Basic: What are the optimal synthetic routes for N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis typically involves a Schiff base formation between 5-methylnicotinaldehyde and diphenylmethanamine. Key parameters include solvent polarity (e.g., ethanol vs. dichloromethane), temperature (25–80°C), and catalyst choice (e.g., acetic acid vs. molecular sieves). To optimize conditions, employ a Design of Experiments (DoE) approach:
- Factors: Solvent, temperature, stoichiometry, catalyst loading.
- Response Variables: Yield, purity (HPLC), reaction time.
A fractional factorial design (e.g., 2⁴⁻¹) reduces experimental runs while identifying critical interactions. For example, higher temperatures may accelerate imine formation but risk side reactions like hydrolysis. Validate with kinetic studies (e.g., in situ FTIR monitoring) .
Basic: How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?
Methodological Answer:
Use a multi-technique approach:
- NMR: ¹H/¹³C NMR to confirm imine bond formation (δ ~8.3 ppm for CH=N). Compare with computational predictions (DFT calculations).
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline).
- UV-Vis Spectroscopy: Analyze π→π* transitions for electronic properties (λmax ~250–300 nm).
Cross-reference data with PubChem or crystallographic databases (e.g., CCDC) for validation .
Advanced: What computational strategies are recommended to predict the reactivity and stability of this compound in catalytic or biological systems?
Methodological Answer:
Combine density functional theory (DFT) and molecular dynamics (MD) simulations:
- DFT: Calculate bond dissociation energies (BDEs) for the imine bond to assess hydrolytic stability.
- MD: Simulate interactions with solvent molecules or protein targets (e.g., enzymes).
- Docking Studies: Predict binding affinities to biological receptors (e.g., using AutoDock Vina).
Leverage software like Gaussian, COMSOL Multiphysics, or Schrödinger Suite. Validate predictions with experimental kinetic data (e.g., half-life in aqueous buffers) .
Advanced: How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) for this compound across different assays?
Methodological Answer:
Address discrepancies through:
Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time.
Orthogonal Assays: Confirm activity via fluorescence polarization (binding) and functional cell-based assays (e.g., luciferase reporter).
Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to compare datasets.
Example: If IC₅₀ varies between 10 µM (enzymatic assay) and 50 µM (cell-based), investigate membrane permeability (logP) or efflux pump interactions (e.g., P-gp inhibition) .
Basic: What are the best practices for evaluating the compound’s solubility and stability in formulation buffers for in vitro studies?
Methodological Answer:
- Solubility Screening: Test in DMSO, PBS, and cell culture media (e.g., DMEM) via nephelometry or HPLC.
- Stability Studies: Incubate at 4°C, 25°C, and 37°C; monitor degradation via LC-MS.
- Co-Solvents: Use cyclodextrins or surfactants (e.g., Tween-80) for hydrophobic compounds.
For quantitative analysis, apply the Higuchi equation to model dissolution kinetics .
Advanced: How can reaction fundamentals and reactor design principles be applied to scale up the synthesis of this compound?
Methodological Answer:
Use CRDC subclass RDF2050112 guidelines for reactor design:
- Kinetic Modeling: Derive rate laws from batch experiments (e.g., pseudo-first-order kinetics).
- Scale-Up Criteria: Maintain geometric similarity, constant power/volume ratio, or Reynolds number.
- Process Simulation: Optimize heat/mass transfer in COMSOL Multiphysics.
Example: Transition from batch to continuous flow reactor to enhance mixing and reduce reaction time .
Advanced: What strategies are effective for designing derivatives of this compound to improve pharmacological properties (e.g., bioavailability)?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents on the pyridine or diphenyl groups.
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Computational ADMET Prediction: Use tools like SwissADME to prioritize derivatives with favorable logP, CYP inhibition profiles.
Validate via in vitro permeability assays (e.g., Caco-2 monolayers) and in vivo pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
